molecular formula C18H11F2N5O B2883167 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-27-5

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2883167
CAS No.: 894063-27-5
M. Wt: 351.317
InChI Key: WKVLDTXRCAHVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Mode of Action

The mode of action involves how the compound interacts with its targets and leads to specific changes. While we lack direct evidence for this particular compound, we can draw insights from related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds often exhibit bioactivity by binding to specific receptors or enzymes, modulating their function, and influencing downstream signaling pathways. For instance, some derivatives have been shown to inhibit histone acetyltransferase PCAF (p300/CBP-associated factor), which plays a role in cancer progression

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability. Considering the compound’s structure and potential targets, researchers must explore how external conditions affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Reagents such as hydrazine and various substituted nitriles are often used under reflux conditions.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

    Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with a benzamide derivative. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A precursor in the synthesis of the target compound, used in various organic reactions.

    2,6-Difluorobenzamide: Shares the benzamide structure but lacks the triazolopyridazine moiety.

    Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to the combination of difluoro groups, triazolopyridazine ring, and benzamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features combine a difluorobenzamide moiety with a triazolopyridazine core, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅F₂N₅
  • Molecular Weight : 351.317 g/mol
  • CAS Number : 894063-27-5

The compound's structure is characterized by:

  • A difluoro substitution at the 2 and 6 positions of the benzamide ring.
  • A triazolo[4,3-b]pyridazine moiety that enhances its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar triazolopyridazine structures exhibit antimicrobial properties by inhibiting key enzymes in bacterial metabolism.
  • Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells through the modulation of pathways involving PARP-1 and EGFR signaling. This suggests potential use in cancer therapeutics.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Activity TypeTarget/OrganismIC₅₀ (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35
AnticancerVarious cancer cell lines10 - 20
Anti-inflammatoryHuman cell linesN/A

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of related compounds against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity with IC₅₀ values ranging from 1.35 to 2.18 μM. Notably, the compound demonstrated low cytotoxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development as an anti-TB agent .

Case Study 2: Anticancer Efficacy

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation markers. This positions it as a candidate for further investigation in cancer therapy .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects of similar benzamide derivatives has shown that they can significantly reduce levels of pro-inflammatory cytokines in vitro. These findings suggest that this compound may also be explored for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVLDTXRCAHVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.